An In-depth Technical Guide to 3-Bromo-5-methoxypyridine-2-carboxylic acid (CAS 1211536-50-3)
An In-depth Technical Guide to 3-Bromo-5-methoxypyridine-2-carboxylic acid (CAS 1211536-50-3)
A Note on CAS Number 1211536-50-3: As of the compilation of this guide, the CAS number 1211536-50-3 for 3-Bromo-5-methoxypyridine-2-carboxylic acid does not correspond to a widely cataloged or commercially available compound. This guide, therefore, serves as a forward-looking technical resource for researchers and drug development professionals. It provides a comprehensive overview of the predicted properties, a proposed synthetic route from a known precursor, and detailed experimental protocols based on established principles of organic chemistry and data from closely related analogues.
Introduction: The Strategic Value of Substituted Pyridine-2-Carboxylic Acids
Substituted pyridine-2-carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a common motif in a vast array of biologically active molecules and pharmaceuticals. The carboxylic acid functionality at the 2-position, in particular, serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or as a coordinating group in metal complexes. The presence of additional substituents, such as bromine and a methoxy group, on the pyridine ring, as in the case of 3-Bromo-5-methoxypyridine-2-carboxylic acid, offers the potential for fine-tuning the electronic and steric properties of the molecule. This can be crucial for optimizing interactions with biological targets or for modulating the properties of advanced materials. This guide will provide a deep dive into the synthesis, predicted properties, and potential applications of this promising, yet currently underexplored, chemical entity.
Physicochemical and Spectroscopic Properties (Predicted)
The properties of 3-Bromo-5-methoxypyridine-2-carboxylic acid can be inferred from its constituent functional groups and by analogy to structurally similar compounds, most notably its direct precursor, 3-Bromo-5-methoxypyridine.
| Property | Predicted Value | Rationale |
| Molecular Formula | C7H6BrNO3 | Based on the chemical structure. |
| Molecular Weight | 232.03 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Pyridine carboxylic acids are typically crystalline solids at room temperature. |
| Melting Point | > 150 °C (with decomposition) | The presence of the carboxylic acid group is expected to significantly increase the melting point compared to the precursor, 3-Bromo-5-methoxypyridine (m.p. 31-35 °C). Intramolecular and intermolecular hydrogen bonding will contribute to a higher melting point. Decomposition upon heating is common for such compounds. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group will impart some water solubility, especially in basic or acidic aqueous solutions. Good solubility is expected in polar aprotic solvents. |
| pKa | ~2.5 - 3.5 (for the carboxylic acid) | The electron-withdrawing nature of the pyridine ring and the bromine atom will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Predicted Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
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δ ~13.0-14.0 ppm (broad singlet, 1H): Carboxylic acid proton.
-
δ ~8.4-8.6 ppm (doublet, J ≈ 2 Hz, 1H): Proton at the 6-position of the pyridine ring.
-
δ ~7.8-8.0 ppm (doublet, J ≈ 2 Hz, 1H): Proton at the 4-position of the pyridine ring.
-
δ ~3.9-4.1 ppm (singlet, 3H): Methoxy group protons.
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~165-170 ppm: Carboxylic acid carbonyl carbon.
-
δ ~155-160 ppm: C5 (carbon bearing the methoxy group).
-
δ ~145-150 ppm: C2 (carbon bearing the carboxylic acid group).
-
δ ~140-145 ppm: C6.
-
δ ~120-125 ppm: C4.
-
δ ~110-115 ppm: C3 (carbon bearing the bromine atom).
-
δ ~55-60 ppm: Methoxy carbon.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
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~3000-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid (hydrogen-bonded).
-
~1700-1730 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl.
-
~1600, 1570, 1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
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~1250-1300 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1000-1050 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
-
-
Mass Spectrometry (MS):
-
[M]+•: Isotopic pattern characteristic of a compound containing one bromine atom (peaks at m/z 231 and 233 in approximately a 1:1 ratio).
-
[M-H]⁻: Isotopic pattern at m/z 230 and 232.
-
[M-COOH]+: Fragmentation ion showing the loss of the carboxylic acid group.
-
Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation
A robust and regioselective method for the synthesis of 3-Bromo-5-methoxypyridine-2-carboxylic acid is through the directed ortho-metalation of the readily available precursor, 3-Bromo-5-methoxypyridine, followed by quenching with carbon dioxide. The methoxy group is a known ortho-directing group in pyridine systems, facilitating deprotonation at the adjacent C2 position.
Caption: Proposed synthetic workflow for 3-Bromo-5-methoxypyridine-2-carboxylic acid.
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine-2-carboxylic acid
Materials:
-
3-Bromo-5-methoxypyridine (CAS 50720-12-2)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution) or Lithium diisopropylamide (LDA) solution
-
Dry Ice (solid carbon dioxide) or a cylinder of carbon dioxide gas
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
The flask is equipped with a magnetic stir bar, a septum for reagent addition, a nitrogen/argon inlet, and a thermometer.
-
3-Bromo-5-methoxypyridine (1.0 eq) is dissolved in anhydrous THF.
-
-
Lithiation:
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. Alternatively, a pre-prepared solution of LDA can be used.
-
The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the lithiated intermediate may be accompanied by a color change.
-
-
Carboxylation:
-
Method A (Dry Ice): The reaction mixture is carefully poured onto a bed of crushed dry ice in a separate flask.
-
Method B (CO₂ Gas): A stream of dry carbon dioxide gas is bubbled through the reaction mixture at -78 °C for 1-2 hours.
-
The reaction mixture is allowed to slowly warm to room temperature.
-
-
Workup and Purification:
-
The reaction is quenched by the slow addition of water.
-
The mixture is acidified to pH 2-3 with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Reactivity and Potential Applications
3-Bromo-5-methoxypyridine-2-carboxylic acid is a trifunctional molecule with distinct reactive sites, making it a valuable building block in organic synthesis.
Caption: Reactivity map of 3-Bromo-5-methoxypyridine-2-carboxylic acid.
-
Carboxylic Acid Group: This is the most reactive site for nucleophilic acyl substitution, readily undergoing reactions to form amides, esters, and acid chlorides. This is particularly useful for coupling with amines or alcohols to generate more complex molecules with potential biological activity.
-
Bromo Group: The bromine atom at the 3-position is a key site for transition metal-catalyzed cross-coupling reactions. Suzuki, Sonogashira, Buchwald-Hartwig, and other similar reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a diverse library of derivatives.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, providing another point for functionalization.
Potential Applications:
-
Pharmaceuticals: As a fragment for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The specific substitution pattern can be exploited to achieve desired binding interactions and pharmacokinetic properties.
-
Agrochemicals: As a building block for novel herbicides, fungicides, and insecticides.
-
Materials Science: For the synthesis of ligands for metal-organic frameworks (MOFs), fluorescent probes, and organic light-emitting diodes (OLEDs).
Safety and Handling
Hazard Identification:
-
3-Bromo-5-methoxypyridine (Precursor): Harmful if swallowed. Causes serious eye damage.[1]
-
Organolithium Reagents (e.g., n-BuLi): Pyrophoric (ignite spontaneously in air), corrosive, and react violently with water.[2][3][4][5][6]
-
Carbon Dioxide: In high concentrations, it is an asphyxiant.[7][8] Contact with solid dry ice can cause severe frostbite.[8]
-
3-Bromo-5-methoxypyridine-2-carboxylic acid (Predicted): Expected to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment.
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Safety goggles and a face shield, especially when working with organolithium reagents.
-
Chemically resistant gloves (e.g., nitrile gloves).
-
Work should be conducted in a well-ventilated fume hood.
Handling of Pyrophoric Reagents:
-
All manipulations of organolithium reagents must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[3][6]
-
Use proper syringe and cannula techniques for transferring these reagents.[3]
-
Have a Class D fire extinguisher readily available.
Disposal:
-
Quench any residual organolithium reagents carefully with a suitable solvent like isopropanol at low temperatures.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While 3-Bromo-5-methoxypyridine-2-carboxylic acid (CAS 1211536-50-3) is not yet a readily accessible compound, its chemical structure suggests significant potential as a versatile building block in various fields of chemical research. This guide has provided a comprehensive theoretical framework, including a plausible and detailed synthetic protocol, predicted physicochemical and spectroscopic properties, and essential safety information. It is intended to serve as a valuable resource for researchers who wish to synthesize and explore the chemistry of this and related substituted pyridine-2-carboxylic acids, thereby enabling the discovery of new molecules with valuable applications.
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